1-Methoxymethyl-
Description
The 1-methoxymethyl group is a chemical substituent characterized by a methoxy (–OCH₃) group attached to a methylene (–CH₂–) unit. This structural motif is prevalent in organic and polymer chemistry, where it influences reactivity, stability, and intermolecular interactions. Key applications include:
- Mass spectrometry behavior: In 4-substituted-1-(methoxymethyl)benzene derivatives, the 1-methoxymethyl moiety undergoes deuterium elimination under fast atom bombardment (FAB) ionization, forming [M–H]⁺ ions ().
- Polymer science: Poly(1-methoxymethyl acrylate) (PMC1A) exhibits distinct hydrogen-bonding dynamics with confined water compared to analogs like poly(2-methoxyethyl acrylate) (PMEA) and poly(2-hydroxyethyl methacrylate) (PHEMA) ().
- Chiral separations: 1-Methoxymethyl esters of phenylcarbamic acid are resolved using β-cyclodextrin stationary phases in HPLC, with separation efficiency influenced by temperature and substituent length ().
Properties
IUPAC Name |
1-(methoxymethyl)-9H-pyrido[3,4-b]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O/c1-16-8-12-13-10(6-7-14-12)9-4-2-3-5-11(9)15-13/h2-7,15H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OELXEULZDKMFCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC=CC2=C1NC3=CC=CC=C23 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00419310 | |
| Record name | NSC149848 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00419310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55854-60-9 | |
| Record name | NSC149848 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149848 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC149848 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00419310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
1-Methoxymethyl- can be synthesized through several methods. One common method involves the reaction of benzyl alcohol with formaldehyde dimethyl acetal in the presence of a catalyst such as ZrO(OTf)2. This reaction is typically carried out under solvent-free conditions at room temperature, resulting in high yields and short reaction times . Another method involves the use of chloromethyl methyl ether in toluene, followed by the addition of α-phenethyl alcohol and diisopropylethylamine .
Chemical Reactions Analysis
1-Methoxymethyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzaldehyde and other oxidation products.
Reduction: Reduction reactions can convert it into benzyl alcohol.
Scientific Research Applications
Chemical Synthesis
Building Blocks for Complex Molecules
1-Methoxymethyl compounds serve as crucial building blocks in organic synthesis. They are utilized in the construction of more complex molecules through various chemical reactions, including oxidation and substitution. For instance, 1-(Methoxymethyl)-1H-1,2,3-triazole has been shown to undergo oxidation to yield aldehydes or carboxylic acids and can be reduced to form dihydrotriazoles.
Chiral Synthesis
Compounds like (R)-1-Methoxymethyl-2-methyl-propylamine are employed as chiral building blocks in asymmetric synthesis. The use of chiral starting materials or catalysts ensures high enantiomeric purity during synthesis processes.
Biological Applications
Antimicrobial Activity
Research indicates that derivatives of 1-(Methoxymethyl)-1H-1,2,3-triazole exhibit enhanced antimicrobial properties compared to traditional antibiotics like metronidazole. This suggests potential applications in developing new antimicrobial agents.
Bioactive Molecules
The methoxymethyl group enhances the biological activity of compounds by influencing their interaction with biological targets. For example, studies have shown that N-methoxymethylated pyrimidines can act as tracers for non-invasive imaging techniques such as positron emission tomography (PET) .
Industrial Applications
Agrochemicals and Polymers
In the industrial sector, 1-Methoxymethyl compounds are utilized in producing agrochemicals and polymers. Their unique chemical properties allow them to function effectively as intermediates in various industrial processes.
Table 1: Summary of Applications of 1-Methoxymethyl Compounds
| Application Area | Compound Example | Specific Use Case |
|---|---|---|
| Chemistry | 1-(Methoxymethyl)-1H-1,2,3-triazole | Building block for complex organic synthesis |
| Biology | 1-Methoxymethyl-beta-carboline | Potential tracer for PET imaging |
| Industry | (R)-1-Methoxymethyl-2-methyl-propylamine | Intermediate in agrochemical production |
| Antimicrobial | Derivatives of 1-(Methoxymethyl)-triazole | Enhanced efficacy against resistant bacterial strains |
Case Studies
Case Study 1: Antimicrobial Efficacy
A comparative study demonstrated that derivatives of 1-(Methoxymethyl)-triazole exhibited a significant increase in antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) compared to conventional treatments. This highlights the potential for developing new therapeutic agents based on this compound.
Case Study 2: Imaging Techniques
Research involving N-methoxymethylated pyrimidines has shown promise in non-invasive imaging applications. These compounds were successfully used as model systems for tracking gene expression via PET scans, offering insights into cellular processes without invasive procedures .
Mechanism of Action
The mechanism of action of 1-Methoxymethyl- involves its ability to act as a protecting group for hydroxyl groups in organic synthesis. The methoxymethyl group can be introduced to alcohols and phenols, protecting them from unwanted reactions during multi-step synthesis processes. The group can be removed under acidic conditions, regenerating the original hydroxyl group . Additionally, it can participate in various chemical reactions, forming stable intermediates and products .
Comparison with Similar Compounds
Key Findings :
- Longer alkoxy chains (e.g., ethoxy, propoxy) increase hydrophobicity, raising retention factors in HPLC .
- Lower temperatures enhance resolution for all derivatives, but 1-methoxymethyl exhibits the most pronounced temperature sensitivity due to its smaller steric profile .
Isotopic Analogs: Deuterated Derivatives
Deuterium-labeled 1-methoxymethyl compounds (e.g., 1-d₂, 1-d₃) reveal isotopic effects on fragmentation:
Key Findings :
- Deuterium labeling stabilizes the methoxymethyl group, increasing energy barriers slightly .
- Fragment ions retain deuterium atoms, confirming the methoxymethyl moiety as the fragmentation site .
Positional Isomers: Substituent Effects
Comparison of 1-methoxymethyl vs. 4-methoxy substituents in benzene derivatives:
Key Findings :
- The 1-methoxymethyl group undergoes elimination more readily than the 4-methoxy group due to favorable conjugation with the aromatic ring .
Polymeric Analogs: Functional Group Impact
Comparison of PMC1A with PMEA and PHEMA in hydration dynamics:
| Polymer | Functional Group | Water Diffusion Rate (10⁻⁹ m²/s) | H-Bond Lifetime (ps) | Reference |
|---|---|---|---|---|
| PMC1A | –OCH₂CH₂OCH₃ | 2.3 | 12.4 | |
| PMEA | –OCH₂CH₂OCH₃ | 1.8 | 18.7 | |
| PHEMA | –OCH₂CH₂OH | 0.9 | 25.2 |
Biological Activity
1-Methoxymethyl- is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article provides a detailed examination of its biological activity, including case studies, research findings, and data tables that summarize key results.
Chemical Structure and Properties
1-Methoxymethyl- is characterized by the presence of a methoxymethyl group, which can influence its reactivity and biological interactions. The compound's structure allows it to participate in various chemical reactions, leading to the synthesis of derivatives with enhanced biological properties.
Table 1: Basic Properties of 1-Methoxymethyl-
| Property | Value |
|---|---|
| Molecular Formula | CxHy |
| Molecular Weight | Mw g/mol |
| Melting Point | Tm °C |
| Solubility | Soluble in organic solvents |
Anticancer Properties
Research has indicated that 1-Methoxymethyl- derivatives exhibit significant anticancer activity. For instance, certain analogs have been shown to inhibit cell proliferation in leukemia cell lines. A study demonstrated that specific derivatives led to increased apoptosis in K562 cells (chronic myeloid leukemia) and CCRF-SB cells (acute lymphoblastic leukemia) .
Case Study: Anticancer Activity
In a comparative study, several derivatives of 1-Methoxymethyl- were tested for their cytotoxic effects:
- Compound 6g : Induced a significant increase in subG1 phase cells indicating apoptosis.
- Compound 11g : Showed a dose-dependent reduction in cell viability across multiple cancer cell lines.
The mechanism underlying the biological activity of 1-Methoxymethyl- involves its ability to disrupt cellular processes. The compounds often act as nucleoside analogs, mimicking natural substrates and interfering with nucleic acid synthesis. This interference can lead to reduced cell division and increased apoptosis in cancer cells .
Inhibition of Enzymatic Activity
1-Methoxymethyl- has also been studied for its role as an inhibitor of specific enzymes involved in cancer progression. For example, certain derivatives have been shown to inhibit BRAF mutations associated with melanoma:
Table 2: Inhibition Data for BRAF Mutants
| Compound | IC50 (μM) | GI50 (μM) |
|---|---|---|
| 1a | 1.60 | 7.4 |
| 1b | 1.20 | 3.9 |
| 1c | >10 | 11 |
These findings suggest that modifications to the methoxymethyl group can enhance the potency of these compounds against specific targets.
Synthesis and Derivatives
The synthesis of 1-Methoxymethyl- and its derivatives often involves the use of methoxymethyl chloride as a reagent. Various synthetic pathways have been explored to optimize yield and biological activity.
Synthesis Pathway Example
One common synthesis route includes:
- Protection of the nitrogen atom using methoxymethyl chloride.
- Subsequent reactions leading to the formation of triazole or pyrazole derivatives.
- Purification through column chromatography.
This methodology allows for the generation of a library of compounds for further biological testing .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
